molecular formula C25H19ClN2O5S B10856778 2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester

2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester

Cat. No.: B10856778
M. Wt: 494.9 g/mol
InChI Key: NBZPOMWJBSLLCT-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester is a useful research compound. Its molecular formula is C25H19ClN2O5S and its molecular weight is 494.9 g/mol. The purity is usually 95%.
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Biological Activity

Overview of the Compound

Chemical Structure : The compound, often referred to by its systematic name or abbreviated form, features a complex structure that includes a pyrrole ring, a furan moiety, and a benzothiazole group. These structural components suggest potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this one often exhibit antimicrobial activity. The presence of heterocyclic rings in the structure can enhance interactions with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, likely due to its interaction with cellular signaling pathways. For example, derivatives with similar structures have shown efficacy against various cancer cell lines by disrupting mitochondrial function or inducing oxidative stress.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research into related compounds suggests they can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression.

Neuroprotective Effects

Some studies suggest that compounds with similar structures possess neuroprotective properties. They may modulate neurotransmitter levels or protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various pyrrole derivatives found that certain modifications led to increased activity against Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its binding affinity to bacterial targets.

Case Study 2: Anticancer Efficacy

In vitro studies on similar compounds demonstrated significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Research Findings Summary Table

Activity Effect Mechanism References
AntimicrobialInhibition of bacterial growthDisruption of cell membrane integrity
AnticancerInduction of apoptosisActivation of caspases, oxidative stress
Enzyme InhibitionReduced inflammationInhibition of COX/LOX enzymes
NeuroprotectiveProtection against oxidative stressModulation of neurotransmitter levels

Properties

Molecular Formula

C25H19ClN2O5S

Molecular Weight

494.9 g/mol

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C25H19ClN2O5S/c1-3-32-24(31)20-21(18-11-10-17(33-18)14-5-7-15(26)8-6-14)28(23(30)22(20)29)25-27-16-9-4-13(2)12-19(16)34-25/h4-12,21,29H,3H2,1-2H3

InChI Key

NBZPOMWJBSLLCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)C)O

Origin of Product

United States

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